1-Boc-3-isobutylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

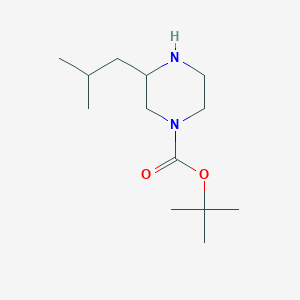

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZJZDBPJNYEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542839 | |

| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78551-93-6 | |

| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-3-isobutylpiperazine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-isobutylpiperazine-1-carboxylate, commonly known as 1-Boc-3-isobutylpiperazine. As a key chiral building block, this N-Boc protected piperazine derivative is of significant interest to researchers and professionals in medicinal chemistry and drug development. This document delineates its core chemical and physical properties, provides an in-depth analysis of its spectroscopic signature, outlines a robust synthetic protocol, and explores its strategic application in the synthesis of complex pharmaceutical agents. The content is structured to deliver both foundational knowledge and actionable, field-proven insights for laboratory application.

Introduction and Strategic Importance

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs due to its favorable pharmacokinetic properties. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position offers a robust strategy for selective functionalization at the N4 position, preventing the common issue of disubstitution.

This compound provides chemists with a versatile, chiral intermediate. The isobutyl group at the C3 position introduces a specific lipophilic vector and a stereocenter, which can be crucial for achieving desired potency and selectivity in drug-target interactions. Understanding the chemical behavior and handling of this reagent is fundamental to its effective use in multi-step synthetic campaigns targeting novel therapeutics.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible chemical synthesis. This section details the known physical properties and the expected spectroscopic signature of this compound.

Chemical Properties

The following table summarizes the key chemical identifiers and physical properties for this compound (racemic form, free base). It is important to note that while some properties like molecular weight are exact, others like boiling point may be predictions or data from closely related analogs, as extensive experimental data for this specific molecule is not widely published.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-(2-methylpropyl)piperazine-1-carboxylate | - |

| Synonyms | This compound, N-Boc-2-isobutylpiperazine | - |

| CAS Number | 400734-31-0 (Racemic); 1217469-14-1 ((R)-HCl Salt) | [1] |

| Molecular Formula | C₁₃H₂₆N₂O₂ | - |

| Molecular Weight | 242.36 g/mol | - |

| Appearance | Expected to be a colorless oil or low-melting solid | Inferred |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined; (N-Boc-piperazine: 43-47 °C) | [2] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) | Inferred |

| pKa | Not determined | - |

Expected Spectroscopic Signature

While a definitive public spectrum for this exact compound is not available, its spectroscopic profile can be reliably predicted based on extensive data from analogous structures, such as other C3-alkylated Boc-piperazines. The following data represents expected values for characterization in a deuterated chloroform (CDCl₃) solvent.

¹H Nuclear Magnetic Resonance (¹H NMR)

-

δ 3.8 - 4.0 ppm (m, 2H): Protons on the Boc-protected side of the piperazine ring (N-CH₂).

-

δ 2.6 - 3.0 ppm (m, 3H): Protons on the piperazine ring adjacent to the NH and the chiral center.

-

δ 2.2 - 2.5 ppm (m, 2H): Protons on the piperazine ring adjacent to the NH.

-

δ 1.7 - 1.9 ppm (m, 1H): Methine proton of the isobutyl group (-CH(CH₃)₂).

-

δ 1.6 ppm (br s, 1H): Secondary amine proton (N-H).

-

δ 1.46 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (C(CH₃)₃).

-

δ 1.2 - 1.4 ppm (m, 2H): Methylene protons of the isobutyl group (-CH₂-CH).

-

δ 0.90 ppm (d, 6H): The six equivalent protons of the two methyl groups of the isobutyl moiety (-CH(CH₃)₂).

¹³C Nuclear Magnetic Resonance (¹³C NMR)

-

δ 154.8 ppm: Carbonyl carbon of the Boc group (C=O).

-

δ 79.5 ppm: Quaternary carbon of the tert-butyl group (C(CH₃)₃).

-

δ 55-58 ppm: Chiral methine carbon of the piperazine ring (C3).

-

δ 45-50 ppm: Methylene carbons of the piperazine ring.

-

δ 42.5 ppm: Methylene carbon of the isobutyl group (-CH₂-CH).

-

δ 28.4 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

δ 25.0 ppm: Methine carbon of the isobutyl group (-CH(CH₃)₂).

-

δ 22.5 ppm: Methyl carbons of the isobutyl group (-CH(CH₃)₂).

Infrared (IR) Spectroscopy

-

~3340 cm⁻¹ (br): N-H stretching of the secondary amine.

-

2960-2870 cm⁻¹ (s): C-H stretching from the alkyl and Boc groups.

-

~1690 cm⁻¹ (s): C=O stretching of the carbamate (Boc group).

-

~1420 cm⁻¹ (m): C-N stretching.

-

~1170 cm⁻¹ (s): C-O stretching of the Boc group.

Synthesis and Purification

The most direct and reliable method for preparing this compound is through the selective N-protection of 2-isobutylpiperazine. The causality behind this choice is clear: starting with the pre-formed, substituted piperazine ring avoids complex cyclization strategies and potential side reactions.

Experimental Protocol: Boc Protection of 2-Isobutylpiperazine

This protocol is a self-validating system. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product purity is confirmed by NMR spectroscopy.

Materials:

-

2-Isobutylpiperazine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve 2-isobutylpiperazine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the cooled solution.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. Causality: Slow addition prevents a rapid exotherm and minimizes the formation of the di-Boc protected byproduct.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). The starting material should be consumed, and a new, less polar spot (the product) should appear.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. Trustworthiness: This washing sequence removes unreacted acid impurities and the amine salt, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to isolate the pure this compound.

Synthesis Workflow Diagram

Caption: Boc protection of 2-isobutylpiperazine.

Applications in Drug Development

This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in its bifunctional nature: the Boc-protected nitrogen is inert, while the secondary amine is a nucleophile ready for elaboration. This allows for its incorporation into larger molecules through reactions like reductive amination, amide coupling, or nucleophilic aromatic substitution (SₙAr).

A prime example of this synthetic strategy is in the development of antipsychotic agents like Cariprazine. While Cariprazine itself does not contain the isobutyl moiety, its synthesis involves the key step of alkylating a substituted piperazine, a reaction for which this compound is perfectly suited.[3] This highlights the fundamental role of such building blocks in constructing complex molecular architectures.

General Synthetic Logic:

-

Starting Material: this compound provides a protected, chiral core.

-

Key Reaction: The free N-H group is reacted with an electrophile (e.g., an aryl halide, an aldehyde for reductive amination, or an activated carboxylic acid).

-

Intermediate: This reaction forms a more complex, still-protected intermediate.

-

Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane).

-

Final Elaboration (Optional): The newly deprotected nitrogen can be further functionalized if required.

Logical Relationship Diagram

Caption: Synthetic utility of this compound.

Safety and Handling

As a substituted piperazine derivative, this compound should be handled with appropriate care in a laboratory setting. Safety data for the parent compound, N-Boc-piperazine, indicates that it is considered a hazardous substance that can cause skin, eye, and respiratory system irritation.[2][4]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[5]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. Avoid all personal contact.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

-

First Aid:

References

- 1. (R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride | C13H27ClN2O2 | CID 45072246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

Technical Guide: (R)-1-Boc-3-isobutylpiperazine

CAS Number: 928025-61-0

This technical guide provides a comprehensive overview of (R)-1-Boc-3-isobutylpiperazine, a key building block for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

(R)-1-Boc-3-isobutylpiperazine, also known as (R)-tert-butyl 3-isobutylpiperazine-1-carboxylate, is a chiral piperazine derivative. The Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom, making it a versatile intermediate in the synthesis of complex molecules.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 928025-61-0 |

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| Appearance | Not specified in available data |

| Purity | ≥95% - 99% (as commercially available)[1] |

Synthesis

One common strategy for preparing monosubstituted piperazines involves the use of a protecting group, such as the Boc group, on one nitrogen atom. This allows for the selective introduction of substituents onto the other nitrogen. The synthesis of C-alkylated piperazines can be achieved through methods like C-H functionalization, although these can be challenging.

A general workflow for the synthesis of a protected, substituted piperazine is outlined below.

Caption: General synthetic workflow for (R)-1-Boc-3-isobutylpiperazine.

Experimental Protocols

Detailed, reproducible experimental protocols are essential for the successful application of chemical intermediates in a research setting. While a specific protocol for (R)-1-Boc-3-isobutylpiperazine is not available, a general procedure for the Boc protection of a piperazine derivative is provided below as an illustrative example.

Protocol: General Boc Protection of a Piperazine

-

Materials:

-

Piperazine derivative

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

-

Procedure:

-

Dissolve the piperazine derivative in the chosen solvent.

-

Add the base to the reaction mixture.

-

Slowly add a solution of (Boc)₂O in the same solvent at room temperature or 0 °C.

-

Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a mild acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the N-Boc-protected piperazine.

-

Applications in Drug Development

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs targeting various diseases. The incorporation of a Boc-protected piperazine derivative like (R)-1-Boc-3-isobutylpiperazine provides a versatile handle for synthetic chemists to build complex molecules with desired pharmacological properties.

The isobutyl group can contribute to the lipophilicity of the final compound, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The chiral center at the 3-position is crucial, as often only one enantiomer of a drug molecule exhibits the desired therapeutic effect, while the other may be inactive or cause side effects.

The general workflow for utilizing a building block like (R)-1-Boc-3-isobutylpiperazine in a drug discovery program is depicted below.

Caption: Drug discovery workflow utilizing (R)-1-Boc-3-isobutylpiperazine.

Analytical Data

Quantitative analytical data is critical for confirming the identity and purity of a chemical compound. While specific spectra for (R)-1-Boc-3-isobutylpiperazine are not publicly available, the expected data from key analytical techniques are summarized below.

Table 2: Expected Analytical Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the isobutyl group (methyl and methine protons), the piperazine ring protons, and the tert-butyl protons of the Boc group. |

| ¹³C NMR | Resonances for the carbons of the isobutyl group, the piperazine ring, the carbonyl, and the quaternary and methyl carbons of the Boc group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (242.36 g/mol ) and characteristic fragmentation patterns. |

| HPLC | A single major peak indicating the purity of the compound. |

Researchers should perform these analytical techniques to verify the identity and purity of (R)-1-Boc-3-isobutylpiperazine before its use in subsequent reactions.

References

(S)-1-Boc-3-isobutylpiperazine: A Comprehensive Technical Guide for Drug Development Professionals

(S)-1-Boc-3-isobutylpiperazine is a chiral synthetic building block that holds significant value in medicinal chemistry and drug discovery. As a derivative of piperazine, a "privileged scaffold" in pharmacology, this compound provides a versatile platform for developing novel therapeutic agents. Its unique structure, featuring a stereochemically defined center, an isobutyl group, and a Boc-protecting group, allows for precise molecular modifications essential for optimizing drug candidates' efficacy, selectivity, and pharmacokinetic profiles.

This technical guide provides an in-depth overview of (S)-1-Boc-3-isobutylpiperazine, including its physicochemical properties, a detailed synthesis protocol, and its applications in the synthesis of bioactive molecules.

Physicochemical Properties

The fundamental properties of (S)-1-Boc-3-isobutylpiperazine are summarized below. These data are critical for its handling, reaction setup, and characterization.

| Property | Value |

| CAS Number | 928025-62-1[1] |

| Molecular Formula | C13H26N2O2[1][2] |

| Molecular Weight | 242.36 g/mol [1] |

| Appearance | Typically a white to off-white solid or oil |

| Purity | ≥97% (commonly available) |

| Storage Temperature | 0-8 °C, protect from light |

Chemical Structure

The structure of (S)-1-Boc-3-isobutylpiperazine is characterized by a piperazine ring N1-protected with a tert-butoxycarbonyl (Boc) group and an isobutyl substituent at the chiral (S)-configured carbon C3.

Figure 1: 2D structure of (S)-1-Boc-3-isobutylpiperazine.

Experimental Protocols

Synthesis of (S)-1-Boc-3-isobutylpiperazine

The following protocol describes a general and robust method for the synthesis of (S)-1-Boc-3-isobutylpiperazine via selective N-protection of the corresponding piperazine precursor. This method is adapted from established procedures for analogous compounds.[3]

Workflow:

Figure 2: Synthetic workflow for (S)-1-Boc-3-isobutylpiperazine.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve (S)-2-isobutylpiperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

-

Boc Protection: To the cooled solution, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) in the same solvent.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 to 16 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times).

-

Purification: Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Product: If necessary, purify the crude product by column chromatography on silica gel to obtain pure (S)-1-Boc-3-isobutylpiperazine. The final product should be characterized by NMR and MS to confirm its structure and purity.

Applications in Drug Discovery and Development

(S)-1-Boc-3-isobutylpiperazine is a valuable intermediate in the synthesis of complex, biologically active molecules.[] The piperazine core is a common feature in drugs targeting the central nervous system (CNS), while the chiral isobutyl group can provide specific interactions with biological targets, enhancing potency and selectivity.

-

Versatile Synthetic Intermediate: The Boc protecting group allows for selective functionalization of the unprotected secondary amine at the N4 position.[5] This amine can be reacted with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) or used in coupling reactions (e.g., Buchwald-Hartwig amination) to introduce diverse functionalities.[6]

-

Chiral Building Block: The defined (S)-stereochemistry is crucial for developing enantiomerically pure drugs. Often, only one enantiomer of a chiral drug exhibits the desired therapeutic activity, while the other may be inactive or cause unwanted side effects.[7] Using a chiral starting material like this ensures the stereochemical integrity of the final compound.

-

Scaffold for Privileged Structures: The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability, and its ability to interact with a variety of biological targets.[5][7] Derivatives are explored in areas such as oncology, neuroscience, and infectious diseases.

Conclusion

(S)-1-Boc-3-isobutylpiperazine serves as a critical and versatile building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its well-defined structure and stereochemistry, combined with the synthetic flexibility offered by the Boc-protected piperazine scaffold, make it an indispensable tool for researchers and scientists in the field of drug development. The reliable synthetic protocols and clear physicochemical properties outlined in this guide provide a solid foundation for its effective application in creating next-generation therapeutics.

References

- 1. (S)-1-BOC-3-ISOBUTYLPIPERAZINE | 928025-62-1 [chemicalbook.com]

- 2. (S)-1-Boc-3-isobutyl-piperazine CAS#: [amp.chemicalbook.com]

- 3. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

(R)-1-Boc-3-isobutylpiperazine: A Technical Guide for Drug Discovery Professionals

Introduction: (R)-1-Boc-3-isobutylpiperazine is a chiral building block of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a privileged scaffold in numerous approved therapeutics, this compound offers a versatile platform for the synthesis of novel drug candidates. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization at the 4-position of the piperazine ring, while the isobutyl group at the 3-position provides a key structural element for modulating pharmacological activity. This technical guide provides an in-depth overview of the molecular properties, a representative synthesis protocol, and the potential applications of (R)-1-Boc-3-isobutylpiperazine for researchers, scientists, and drug development professionals.

Core Molecular Data

A summary of the key quantitative data for (R)-1-Boc-3-isobutylpiperazine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C13H26N2O2 | [1] |

| Molecular Weight | 242.35774 g/mol | [1] |

| CAS Number | 928025-61-0 | [2] |

Synthesis and Experimental Protocols

Step 1: Boc Protection of (R)-2-isobutylpiperazine

This initial step involves the selective protection of one of the nitrogen atoms of the piperazine ring with a Boc group.

-

Materials: (R)-2-isobutylpiperazine, di-tert-butyl dicarbonate (Boc)2O, sodium hydroxide, water, and an appropriate organic solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve (R)-2-isobutylpiperazine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature for 10-13 hours.

-

After the reaction is complete, extract the product with an organic solvent.

-

Combine the organic phases and wash with 1M hydrochloric acid.

-

Dry the organic phase with anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization to yield (R)-1-Boc-3-isobutylpiperazine.

-

Step 2: Deprotection (Optional)

The Boc group can be removed under acidic conditions to liberate the secondary amine for further functionalization.

-

Materials: (R)-1-Boc-3-isobutylpiperazine, 6N hydrochloric acid, ether, and potassium hydroxide.

-

Procedure:

-

Dissolve the Boc-protected intermediate in 6N HCl.

-

Wash the solution with ether.

-

Basify the aqueous phase with solid potassium hydroxide to a pH of 11.

-

Extract the deprotected product with an appropriate organic solvent.

-

Dry the combined organic phases over sodium sulfate and concentrate to yield the final product.

-

Applications in Drug Discovery

Boc-protected piperazines are crucial intermediates in the synthesis of a wide range of biologically active compounds[4]. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS) and in anti-infective agents[5]. The versatility of the piperazine scaffold allows for the development of molecules with diverse pharmacological activities[6].

The "(R)-1-Boc-3-isobutylpiperazine" intermediate can be utilized in various synthetic strategies, including:

-

Buchwald-Hartwig Amination: The free amine, after deprotection, can react with various aryl halides to form corresponding amine derivatives[7][8].

-

Amide Coupling: The secondary amine can be acylated to introduce a wide range of functional groups.

-

Reductive Amination: The amine can be reacted with aldehydes or ketones to introduce further substituents.

These synthetic routes enable the generation of libraries of compounds for screening against various biological targets. The chirality at the 3-position is particularly important, as often only one enantiomer of a drug molecule exhibits the desired therapeutic effect[9].

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of (R)-1-Boc-3-isobutylpiperazine in a drug discovery context.

This technical guide provides a foundational understanding of (R)-1-Boc-3-isobutylpiperazine for its application in research and development. Its versatile chemical nature and the established importance of the piperazine scaffold underscore its potential as a valuable building block in the creation of next-generation therapeutics.

References

- 1. (R)-1-Boc-3-isobutyl-piperazine CAS#: [amp.chemicalbook.com]

- 2. (R)-1-BOC-3-ISOBUTYLPIPERAZINE | 928025-61-0 [chemicalbook.com]

- 3. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. petalheadexim.com [petalheadexim.com]

- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 8. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling and Application of 1-Boc-3-Isobutylpiperazine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Boc-3-isobutylpiperazine, a key building block in contemporary drug discovery and development. As researchers and scientists, our ability to innovate is predicated on a foundation of unwavering commitment to safety. This document is structured to provide not just a set of rules, but a framework for thinking critically about the safe handling of this and similar chemical entities. The information herein is synthesized from established safety data for structurally related compounds and general best practices in chemical laboratory safety.

Chemical Identity and Hazard Profile

General Hazard Classification:

Based on available data for analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications[1]:

-

Skin Irritation: Expected to cause skin irritation upon direct contact.

-

Serious Eye Irritation/Damage: Poses a significant risk of serious eye irritation or damage.

-

Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.

Table 1: Physicochemical and Toxicological Data (Based on Structurally Similar Compounds)

| Property | Value/Information | Source/Rationale |

| Molecular Formula | C₁₃H₂₆N₂O₂ | Calculated |

| Molecular Weight | 242.36 g/mol | Calculated |

| Appearance | Likely a white to off-white solid or crystalline powder. | Based on analogs like 1-Boc-piperazine.[2] |

| Melting Point | Not established. Analog (1-Boc-piperazine): 43-47 °C.[2] | A specific melting point should be determined upon receipt. |

| Boiling Point | Not established. | High boiling point expected. |

| Solubility | Likely soluble in organic solvents. | Common for Boc-protected amines. |

| GHS Hazard Codes | H315, H319, H335 | Based on data for (S)-1-N-BOC-2-isobutylpiperazine.[1] |

| Signal Word | Warning | [1] |

The Cornerstone of Safety: Proactive Handling and Storage Protocols

A proactive approach to chemical safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during the handling and storage of this compound.

Engineering Controls and Ventilation

All manipulations of this compound, especially the handling of the solid material, must be conducted in a properly functioning chemical fume hood.[3] This is the primary engineering control to prevent inhalation of any dust or aerosols. The fume hood sash should be kept at the lowest practical height to maximize capture efficiency.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Container: Store in the original, tightly sealed container.[4]

-

Environment: Keep in a cool, dry, and well-ventilated area.[4]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong reducing agents.[2] Accidental mixing can lead to vigorous and potentially hazardous reactions.

-

Inert Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, as some related compounds are air-sensitive.[2][3]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are the first line of defense, a comprehensive PPE strategy is mandatory.

-

Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and replaced immediately if any signs of degradation or contamination are observed.[4]

-

Lab Coat: A full-length laboratory coat should be worn and kept fastened.

-

-

Respiratory Protection: For situations where dust or aerosol generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[5]

Step-by-Step Experimental Workflow: Weighing and Dissolving this compound

This protocol outlines a standard laboratory procedure, integrating critical safety checkpoints.

-

Preparation and Pre-use Inspection:

-

Don all required PPE (safety goggles, lab coat, gloves).

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Inspect the container of this compound for any damage or leaks.

-

-

Weighing the Compound:

-

Place an analytical balance inside the chemical fume hood.

-

Use a weigh boat or appropriate glassware to contain the solid.

-

Carefully open the container. Avoid creating dust.

-

Use a clean spatula to transfer the desired amount of the solid to the weigh boat.

-

Once the desired mass is obtained, securely close the main container.

-

-

Dissolution:

-

Transfer the weighed solid into the reaction vessel.

-

Slowly add the chosen solvent to the solid with gentle swirling or stirring to facilitate dissolution.

-

Ensure the dissolution process is conducted within the fume hood.

-

-

Cleanup:

-

Carefully clean the spatula and any other contaminated equipment.

-

Dispose of the weigh boat and any other disposable materials in the designated solid hazardous waste container.

-

Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning agent.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Spills:

-

Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] Clean the spill area with an appropriate solvent.

-

Major Spills: Evacuate the area and alert emergency personnel. Prevent the spill from entering drains.

-

Disposal and Decontamination

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed container.

-

Liquid Waste: Collect any solutions containing the compound in a labeled, sealed hazardous waste container.

-

Disposal: Dispose of all waste through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[2][3] Do not dispose of down the drain.

Diagrams and Visualizations

Diagram 1: Safe Handling Workflow for this compound

Caption: A logical workflow for the safe handling of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 220431-61-8,3,3’-[[2-(Boc-amino)-2-[(2-carboxyethoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2306253-46-1,(3S,4S)-1-Boc-3-fluoropiperidine-4-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. (S)-1-Boc-3-(hydroxymethyl)piperazine | CAS#:314741-40-7 | Chemsrc [chemsrc.com]

- 5. (R)-1-BOC-3-ISOBUTYLPIPERAZINE | 928025-61-0 [chemicalbook.com]

solubility of 1-Boc-3-isobutylpiperazine in organic solvents

An In-depth Technical Guide to the Solubility of 1-Boc-3-isobutylpiperazine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in contemporary drug discovery and development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes information from analogous structures, fundamental chemical principles, and established experimental methodologies to offer a robust predictive framework and a detailed protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility for Boc-Protected Piperazines

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy to selectively functionalize the piperazine ring. This compound, in particular, offers a chiral center and a lipophilic isobutyl group, making it a valuable intermediate for synthesizing complex target molecules.

The solubility of such an intermediate is a critical parameter that dictates its utility. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and ultimately, the scalability of a synthetic route. Conversely, a thorough understanding of its solubility profile in a range of organic solvents empowers the chemist to make informed decisions regarding solvent selection for synthesis, chromatography, and crystallization.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size.[1] The structure of this compound features a confluence of a lipophilic Boc group and an isobutyl side chain, along with a polar piperazine ring containing a secondary amine capable of acting as a hydrogen bond donor and acceptor.

Based on the known solubility of the parent compound, 1-Boc-piperazine, which is reported to be soluble in solvents like ethyl acetate, methanol, and water, we can extrapolate the likely solubility of the 3-isobutyl derivative.[2][3][4] The addition of the nonpolar isobutyl group is expected to increase the overall lipophilicity of the molecule. This will likely enhance its solubility in nonpolar and moderately polar aprotic solvents while potentially reducing its solubility in highly polar protic solvents like water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to accept hydrogen bonds. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, a common solvent for a wide range of organic molecules. | |

| Acetonitrile (ACN) | Soluble | Good solvent for moderately polar compounds. | |

| Tetrahydrofuran (THF) | Soluble | Ethereal solvent, good for compounds with some polarity.[5] | |

| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile solvent for a broad range of organic compounds.[5] |

| Chloroform | Soluble | Similar to DCM. | |

| Protic | Methanol | Soluble | The polar hydroxyl group can interact with the piperazine ring.[6] |

| Ethanol | Soluble | Similar to methanol, but slightly less polar. | |

| Water | Sparingly Soluble | The increased lipophilicity from the isobutyl group likely reduces aqueous solubility compared to 1-Boc-piperazine.[6] | |

| Nonpolar | Toluene | Soluble to Moderately Soluble | The aromatic ring can interact with the lipophilic portions of the molecule. |

| Heptane/Hexane | Sparingly Soluble to Insoluble | The high polarity of the piperazine ring will likely limit solubility in nonpolar alkanes. | |

| Ester | Ethyl Acetate | Soluble | A moderately polar solvent that should effectively solvate the molecule.[2] |

Experimental Determination of Quantitative Solubility

While predictions are valuable, empirical determination of solubility is crucial for process development and optimization. The shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[7]

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (0.45 µm or smaller, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved. b. Add a known volume of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in an orbital shaker set to a constant, vigorous agitation speed. b. Maintain a constant temperature throughout the equilibration period. For many applications, this is typically ambient temperature (e.g., 25 °C). c. Allow the mixture to shake for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.[1]

-

Sample Preparation and Analysis: a. After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. d. Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method. e. Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Quantification: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Use the calibration curve to determine the concentration of the diluted sample. c. Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Key Factors Influencing Solubility

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. For most organic compounds, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.[8]

-

Solvent Polarity: The principle of "like dissolves like" is paramount.[1] The dual nature of this compound, with its polar piperazine ring and nonpolar Boc and isobutyl groups, suggests a broad solubility in solvents of intermediate polarity.

-

Compound Purity: The presence of impurities can significantly affect the measured solubility. It is essential to use a well-characterized, high-purity sample of this compound for accurate results.

-

Solvent Purity: The presence of water or other impurities in organic solvents can alter the solubility of a compound. Using high-purity, and where necessary, anhydrous solvents is recommended.[8]

Conclusion and Best Practices

A comprehensive understanding of the solubility of this compound is fundamental to its effective use in synthetic and medicinal chemistry. While this guide provides a strong predictive framework based on its molecular structure and comparison to analogous compounds, it is highly recommended that researchers perform empirical solubility studies in their specific solvent systems of interest. The detailed shake-flask protocol provided herein offers a robust and reliable method for obtaining this critical data. By carefully considering the factors that influence solubility and employing rigorous experimental techniques, scientists can optimize their processes, improve yields, and accelerate their research and development efforts.

References

- 1. youtube.com [youtube.com]

- 2. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 3. 1-Boc-piperazine|lookchem [lookchem.com]

- 4. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide for 1-Boc-3-isobutylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1-Boc-3-isobutylpiperazine, a key building block in medicinal chemistry. The guide includes a summary of commercial suppliers, a detailed experimental protocol for a common synthetic transformation, and visualizations of a representative experimental workflow and a relevant biological signaling pathway.

Commercial Suppliers of this compound

Sourcing of this compound is critical for research and development in the pharmaceutical and biotechnology sectors. A variety of chemical suppliers offer this compound, often with differing purity levels, quantities, and pricing. Below is a comparative table of commercial suppliers who list this compound or its enantiomers in their catalogs. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| AChemBlock | 1-Boc-3-isobutyl-piperazine | 78551-93-6 | 97% | Inquire | Inquire |

| Aladdin | 1-Boc-3-Isobutyl-Piperazine | 78551-93-6 | Inquire | 100mg, 250mg, 1g | |

| BOC Sciences | 1-Boc-3-isobutyl-piperazine | 78551-93-6 | Inquire | Inquire | Inquire |

| Simagchem Corporation | 1-Boc-3-isobutyl-piperazine | 78551-93-6 | Inquire | Inquire | Inquire |

| Leap Chem Co., Ltd. | 3-(2-Methylpropyl)-1-piperazinecarboxylic acid tert-butyl ester | 78551-93-6 | Inquire | Inquire | Inquire |

| Dayang Chem (Hangzhou) Co.,Ltd. | 1-Boc-3-isobutyl-piperazine | 78551-93-6 | Inquire | Inquire | Inquire |

| Amadis Chemical Company Limited | 1-Boc-3-isobutyl-piperazine | 78551-93-6 | Inquire | Inquire | Inquire |

| Xiamen Hisunny Chemical Co., Ltd. | 1-Boc-3-isobutyl-piperazine | 78551-93-6 | Inquire | Inquire | Inquire |

| Finetech Industry Limited | (S)-1-Boc-3-isopropyl-piperazine | 475272-54-9 | Inquire | Inquire | Inquire |

| Xiamen Equation Chemical Co.,Ltd. | (R)-1-BOC-3-ISOBUTYLPIPERAZINE | 928025-61-0 | Inquire | Inquire | Inquire |

Experimental Protocols

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules containing amine functionalities. The following protocol details a general and widely used method for the acidic deprotection of N-Boc protected piperazines, a crucial step to liberate the free amine for subsequent functionalization. This procedure can be readily adapted for this compound.

Protocol: Acidic Deprotection of N-Boc-piperazine Derivatives using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the removal of the Boc protecting group from a piperazine derivative using trifluoroacetic acid in a suitable solvent.

Materials:

-

N-Boc protected piperazine derivative (e.g., this compound)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 to 0.5 M.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is important to control the exothermic reaction upon addition of the acid.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. The addition should be done dropwise to maintain the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete consumption of the starting material.

-

Work-up - Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected piperazine derivative.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization if required.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the deprotection of a Boc-protected piperazine derivative.

Caption: A generalized workflow for the deprotection of a Boc-protected piperazine.

Signaling Pathway

Piperazine derivatives are a common scaffold in a multitude of centrally acting drugs, frequently targeting dopamine and serotonin receptors.[2][3] The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), such as the dopamine D2 receptor, which can be modulated by piperazine-containing ligands.

Caption: Antagonistic action of a piperazine ligand at the Dopamine D2 receptor.

References

The Piperazine Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Substituted Piperazines for Researchers, Scientists, and Drug Development Professionals.

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including its ability to be readily modified, have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4] This guide provides a comprehensive technical overview of the diverse biological activities of substituted piperazines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

The Piperazine Core: A Gateway to Diverse Pharmacological Activity

The versatility of the piperazine nucleus lies in its conformational flexibility and the ease with which substituents can be introduced at the nitrogen atoms.[4][5] These modifications allow for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[3] This adaptability has led to the incorporation of the piperazine moiety into a multitude of FDA-approved drugs targeting a wide range of conditions, from infections to central nervous system disorders and cancer.[6][7]

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted piperazines have emerged as a significant class of anticancer agents, with numerous derivatives demonstrating potent cytotoxic activity against various cancer cell lines.[6][8] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Action: Inducing Programmed Cell Death

A primary mechanism by which many piperazine derivatives exert their anticancer effects is the induction of apoptosis.[9] This programmed cell death is often initiated through the intrinsic pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Signaling Pathway: Intrinsic Apoptosis Induction by Piperazine Derivatives

Caption: Intrinsic apoptosis pathway activated by piperazine derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring.[10] For instance, the introduction of bulky aromatic groups can enhance cytotoxicity.

| Compound Class | Key Substituents | Observed Activity | Reference |

| Vindoline-piperazine conjugates | [4-(trifluoromethyl)benzyl] | Potent growth inhibition in colon, CNS, melanoma, renal, and breast cancer cell lines.[11] | [11] |

| Vindoline-piperazine conjugates | 1-bis(4-fluorophenyl)methyl | Broad and potent cytotoxic activity with GI50 < 2 μM on numerous cell lines.[11] | [11] |

| Arylsulfonyl–bergenin hybrids | Substitutions at the 2nd, 3rd, and 4th positions of bergenin | Excellent cytotoxic activity against tongue cancer.[12] | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[13][14][15]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with a range of concentrations of the substituted piperazine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[15]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14][15]

-

Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[14]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[13]

Antipsychotic Activity: Modulating Neurotransmitter Systems

Piperazine derivatives are integral to the development of both typical and atypical antipsychotic drugs used in the management of schizophrenia and other psychotic disorders.[16][17] Their therapeutic effects are primarily attributed to their interaction with dopamine and serotonin receptors in the central nervous system.[16][18]

Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

Most antipsychotic drugs containing a piperazine scaffold act as antagonists at dopamine D2 receptors and various serotonin (5-HT) receptors, particularly 5-HT2A receptors.[16][19] The blockade of these receptors helps to alleviate the positive and negative symptoms of schizophrenia.

Experimental Workflow: Screening for Antipsychotic Activity

Caption: A typical workflow for screening antipsychotic drug candidates.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This in vitro assay determines the affinity of a test compound for the dopamine D2 receptor.[20][21]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor or from rat striatal tissue.[21]

-

Radioligand Binding: Incubate the membranes with a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone) in the presence of varying concentrations of the test compound.[20][21]

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.[21]

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.[21]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the binding affinity (Ki) of the compound for the D2 receptor.

Antibacterial and Antifungal Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents.[2] Substituted piperazines have demonstrated significant activity against a range of bacteria and fungi.[22][23]

Spectrum of Activity

Piperazine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[22][24] Some derivatives also exhibit antifungal activity against species such as Candida albicans and Aspergillus niger.[22][23]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[25][26]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the piperazine derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25]

Antiviral Activity: A Promising Scaffold for Novel Therapeutics

The piperazine scaffold is present in several antiviral drugs and is a promising starting point for the development of new antiviral agents.[27] Derivatives have shown activity against a variety of viruses, including human immunodeficiency virus (HIV) and noroviruses.[27][28]

Targets and Mechanisms

Piperazine-based antiviral agents can target various stages of the viral life cycle, including entry, replication, and assembly. For example, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV.[27]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[25]

Step-by-Step Methodology:

-

Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus.

-

Compound Treatment: After a brief adsorption period, remove the virus inoculum and add a semi-solid overlay medium containing different concentrations of the piperazine derivative.

-

Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form.

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (EC50).[25]

Conclusion

The piperazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural simplicity and synthetic tractability allow for the creation of large and diverse chemical libraries for screening against a multitude of biological targets. The insights into the structure-activity relationships and mechanisms of action of substituted piperazines across different therapeutic areas provide a strong foundation for the rational design of next-generation drugs with improved efficacy and safety profiles. As our understanding of disease biology deepens, the versatile piperazine nucleus is poised to play an even more significant role in the future of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 7. adanipharma.net [adanipharma.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]

- 21. vbspu.ac.in [vbspu.ac.in]

- 22. researchgate.net [researchgate.net]

- 23. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 24. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. criver.com [criver.com]

- 26. researchgate.net [researchgate.net]

- 27. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 28. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Boc-3-isobutylpiperazine: Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-3-isobutylpiperazine, with a particular focus on its stability. Due to the limited availability of data for this specific compound, this guide incorporates information from closely related analogs and general principles of Boc-protected piperazine chemistry to offer a thorough understanding for research and drug development applications.

Physicochemical Properties

This compound, also known by its IUPAC name tert-butyl 3-isobutylpiperazine-1-carboxylate, is a substituted piperazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens makes it a valuable intermediate in organic synthesis, allowing for selective functionalization of the second nitrogen atom.

Table 1: Physicochemical Data of this compound and a Related Analog

| Property | This compound (Free Base) | (R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride[1] |

| Molecular Formula | C13H26N2O2 | C13H27ClN2O2 |

| Molecular Weight | 242.36 g/mol | 278.82 g/mol |

| IUPAC Name | tert-butyl 3-isobutylpiperazine-1-carboxylate | tert-butyl (3R)-3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride |

| CAS Number | 78551-93-6 | 1217469-14-1 |

| Physical Appearance | Likely a colorless to pale yellow oil or low-melting solid (inferred) | Data not available |

Chemical Stability and Storage

The stability of this compound is primarily dictated by the Boc protecting group and the piperazine ring system.

General Stability Profile:

-

Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Strong acids will lead to the deprotection of the Boc group, yielding the corresponding monosubstituted piperazine.

-

Oxidative Stability: Piperazine rings can be susceptible to oxidation. Therefore, it is advisable to avoid contact with strong oxidizing agents.

-

Thermal Stability: While specific data is unavailable, Boc-protected amines generally exhibit good thermal stability under normal laboratory conditions. However, prolonged exposure to high temperatures should be avoided.

-

Photostability: No specific photostability data is available. As a general precaution, it is recommended to store the compound protected from light.

Recommended Storage Conditions:

To ensure the long-term integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For enhanced stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation from atmospheric moisture and oxygen.

Incompatible Materials:

-

Strong oxidizing agents

-

Strong acids

-

Strong reducing agents

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of a Boc-protected piperazine derivative like this compound. These are based on established methods for stability testing of pharmaceutical intermediates.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Methodology:

-

Acidic Degradation: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with an aqueous solution of a strong acid (e.g., 0.1 M HCl). The solution is then heated (e.g., at 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.

-

Basic Degradation: Dissolve the compound in a suitable solvent and treat with an aqueous solution of a strong base (e.g., 0.1 M NaOH). The solution is heated (e.g., at 60°C) for a defined period. Samples are withdrawn, neutralized, and analyzed.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and treat with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide). The solution is kept at room temperature for a defined period, and samples are analyzed.

-

Thermal Degradation: The solid compound is placed in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified duration. The sample is then dissolved in a suitable solvent for analysis.

-

Photolytic Degradation: The solid compound and a solution of the compound are exposed to a light source as per ICH Q1B guidelines. A control sample is kept in the dark. Both samples are then analyzed.

Synthetic and Deprotection Pathways

This compound is a key intermediate in the synthesis of more complex molecules. The Boc group allows for the modification of the piperazine ring at the unprotected nitrogen, after which the Boc group can be removed.

General Synthetic and Deprotection Scheme

Caption: Synthetic and deprotection pathways.

The synthesis of this compound typically involves the reaction of 3-isobutylpiperazine with di-tert-butyl dicarbonate in the presence of a base. The resulting Boc-protected piperazine can then be reacted with various electrophiles to introduce a substituent at the N4 position. Subsequent removal of the Boc group is readily achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired disubstituted piperazine.

References

Potential Research Areas for 1-Boc-3-isobutylpiperazine: A Technical Guide for Drug Discovery Professionals

Introduction

1-Boc-3-isobutylpiperazine is a chiral N-Boc-protected piperazine derivative that holds significant potential as a versatile building block in medicinal chemistry. The piperazine moiety is a well-established pharmacophore found in a multitude of approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3][4] The presence of the isobutyl group at the 3-position introduces a lipophilic substituent that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The Boc-protecting group allows for selective functionalization of the piperazine core, enabling the synthesis of diverse chemical libraries for drug discovery campaigns.[5] This technical guide outlines potential research avenues for this compound, providing hypothetical experimental protocols, data, and workflows to stimulate further investigation.

Core Synthesis of this compound

A robust and scalable synthesis of the core scaffold is the first critical step in any drug discovery program. The following is a proposed synthetic route based on established methodologies for analogous compounds.

Proposed Synthetic Protocol

A plausible synthetic route to this compound could involve the reductive amination of a suitable N-Boc-protected amino aldehyde with an isobutylamine equivalent, followed by cyclization.

Experimental Protocol:

-

Step 1: Synthesis of tert-butyl (2-((2-methoxy-2-oxoethyl)amino)ethyl)carbamate: To a solution of N-Boc-ethylenediamine (1.0 eq) in methanol, add glyoxylic acid monohydrate (1.1 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Step 2: Cyclization to tert-butyl 3-oxopiperazine-1-carboxylate: The crude product from Step 1 is dissolved in toluene and heated to reflux for 24 hours with azeotropic removal of water. The solvent is removed under reduced pressure to yield the lactam.

-

Step 3: Grignard addition of isobutylmagnesium bromide: The lactam from Step 2 is dissolved in anhydrous THF and cooled to -78 °C. Isobutylmagnesium bromide (1.2 eq) in THF is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated.

-

Step 4: Reduction of the hemiaminal: The crude hemiaminal from Step 3 is dissolved in a mixture of trifluoroacetic acid and triethylsilane (1:1.5) and stirred at room temperature for 4 hours. The reaction mixture is concentrated, and the residue is basified with aqueous sodium bicarbonate and extracted with dichloromethane. The organic layers are dried and concentrated to afford this compound.

Hypothetical Yield and Characterization Data

| Step | Product | Yield (%) | Purity (%) (by HPLC) | Key Characterization Data |

| 1 | tert-butyl (2-((2-methoxy-2-oxoethyl)amino)ethyl)carbamate | 85 | 95 | ¹H NMR, ¹³C NMR, MS |

| 2 | tert-butyl 3-oxopiperazine-1-carboxylate | 90 | 98 | ¹H NMR, ¹³C NMR, MS |

| 3 | tert-butyl 3-hydroxy-3-isobutylpiperazine-1-carboxylate | 75 | 90 | ¹H NMR, ¹³C NMR, MS |

| 4 | This compound | 80 | 97 | ¹H NMR, ¹³C NMR, MS, Chiral HPLC |

Potential Therapeutic Areas and Target Identification

The structural similarity of this compound derivatives to known CNS-active agents suggests that this scaffold could be a fruitful starting point for the discovery of novel therapeutics for neurological and psychiatric disorders.

CNS Disorders

Arylpiperazine derivatives are known to interact with a variety of CNS targets, including dopamine and serotonin receptors.[2] The isobutyl group could potentially enhance blood-brain barrier penetration and modulate receptor binding affinity and selectivity.

Potential Targets:

-

Dopamine D2 and D3 Receptors: Antagonists of these receptors are used in the treatment of schizophrenia and bipolar disorder.

-

Serotonin 5-HT1A and 5-HT2A Receptors: Modulation of these receptors is a key mechanism for many antidepressant and anxiolytic drugs.[6]

-

Serotonin 5-HT6 and 5-HT7 Receptors: Antagonists of these receptors are being investigated for their potential cognitive-enhancing effects in Alzheimer's disease.

Oncology

Certain piperazine-containing compounds have shown promise as anti-cancer agents, often by inhibiting protein kinases. The this compound scaffold could be elaborated to target specific kinases implicated in cancer progression.

Potential Targets:

-

Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Inhibitors of these kinases are established cancer therapeutics.

-

Serine/Threonine Kinases (e.g., Akt, mTOR): These are key components of signaling pathways that are often dysregulated in cancer.

Drug Discovery Workflow

A typical drug discovery campaign starting with this compound would follow a structured workflow from initial synthesis to preclinical evaluation.

Library Synthesis for SAR Studies

To explore the structure-activity relationships, a library of analogs can be synthesized by functionalizing the N-4 position of the deprotected 3-isobutylpiperazine.

General Protocol for Analog Synthesis

-

Boc Deprotection: this compound is treated with 4M HCl in dioxane at room temperature for 2 hours. The solvent is removed under reduced pressure to yield 3-isobutylpiperazine dihydrochloride.

-

N-Arylation/N-Acylation: The resulting secondary amine can be subjected to various coupling reactions:

-

Buchwald-Hartwig Amination: Coupling with a variety of aryl halides in the presence of a palladium catalyst and a suitable base.[7]

-